
N-(3-methoxypropyl)-N'-phenylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-N’-phenylethanediamide is an organic compound characterized by the presence of both an amide and an ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-N’-phenylethanediamide typically involves the reaction of 3-methoxypropylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1 Formation of the Amide Bond:
Industrial Production Methods
In an industrial setting, the production of N-(3-methoxypropyl)-N’-phenylethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methoxypropyl)-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The ether group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions, typically in a solvent like tetrahydrofuran (THF)
-
Substitution
Reagents: Various nucleophiles (e.g., halides, thiols)
Conditions: Solvent like dimethylformamide (DMF), elevated temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ether group may yield a ketone, while reduction of the amide group may yield an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-methoxypropyl)-N’-phenylethanediamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving amide bonds. Its structure allows for the investigation of enzyme specificity and activity.
Medicine
In medicinal chemistry, N-(3-methoxypropyl)-N’-phenylethanediamide is explored for its potential as a drug candidate. Its amide bond is stable under physiological conditions, making it a suitable scaffold for drug design.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it versatile for material synthesis.
Mecanismo De Acción
The mechanism by which N-(3-methoxypropyl)-N’-phenylethanediamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amide bond can form hydrogen bonds with biological targets, while the ether group can influence the compound’s solubility and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-methoxypropyl)acrylamide
- N-(3-methoxypropyl)-4-nitroaniline
- N-(3-methoxypropyl)-N’-phenylurea
Uniqueness
N-(3-methoxypropyl)-N’-phenylethanediamide is unique due to its combination of an amide and an ether group. This dual functionality allows for diverse chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)-N'-phenyloxamide |
InChI |
InChI=1S/C12H16N2O3/c1-17-9-5-8-13-11(15)12(16)14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,15)(H,14,16) |
Clave InChI |
RTBCAUYUJWMPRQ-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC(=O)C(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


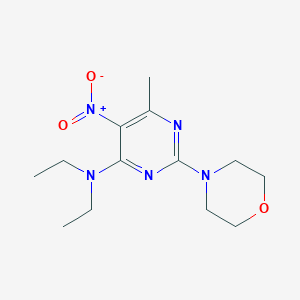
![Ethyl (2Z)-7-methyl-3-oxo-2-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644710.png)

![(2Z)-2-(3-chloro-4,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11644716.png)
![N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B11644722.png)

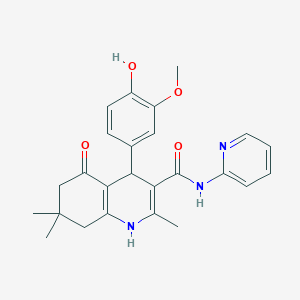
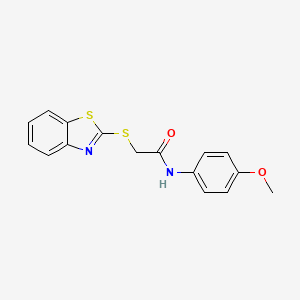
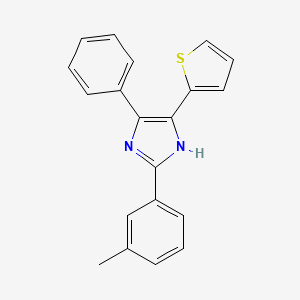
![4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11644753.png)
![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-methylphenyl)methanone](/img/structure/B11644760.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)
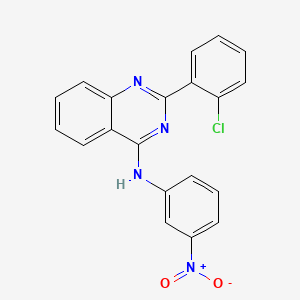
![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11644771.png)
